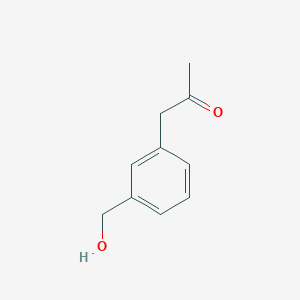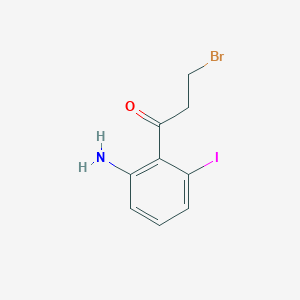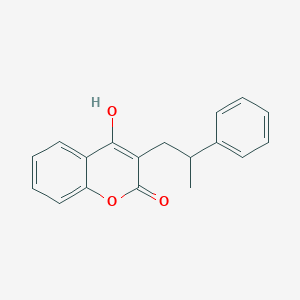
4-Hydroxy-3-(2-phenylpropyl)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- is a chemical compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that includes a benzopyran core with a hydroxy group at the 4-position and a phenylpropyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- can be achieved through various synthetic routes. One common method involves the condensation of salicylaldehyde with phenylpropionic acid in the presence of a base, followed by cyclization to form the coumarin ring. The reaction conditions typically include heating the mixture under reflux with a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce a dihydrocoumarin derivative .
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its anticoagulant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of fragrances, dyes, and optical brighteners.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. The compound’s anti-inflammatory effects may result from the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound of the coumarin family, known for its fragrant properties and use in perfumes.
4-Hydroxycoumarin: A derivative with potent anticoagulant activity, used in the synthesis of warfarin.
3-Benzyl-4-hydroxycoumarin: Similar in structure but with a benzyl group instead of a phenylpropyl group.
Uniqueness
2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenylpropyl group at the 3-position differentiates it from other coumarin derivatives and contributes to its unique properties .
Propriétés
Numéro CAS |
101723-37-9 |
|---|---|
Formule moléculaire |
C18H16O3 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
4-hydroxy-3-(2-phenylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H16O3/c1-12(13-7-3-2-4-8-13)11-15-17(19)14-9-5-6-10-16(14)21-18(15)20/h2-10,12,19H,11H2,1H3 |
Clé InChI |
MRBCLNRJYQYXMK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C2=CC=CC=C2OC1=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


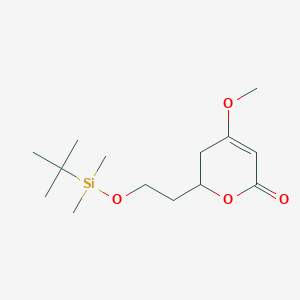
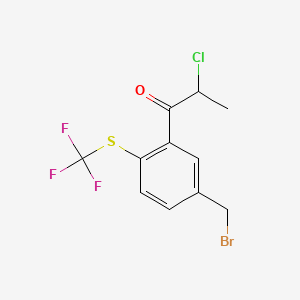

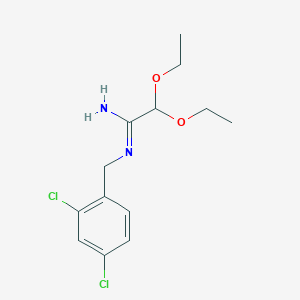
![4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)
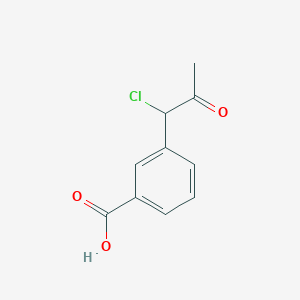
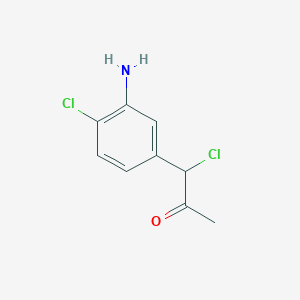

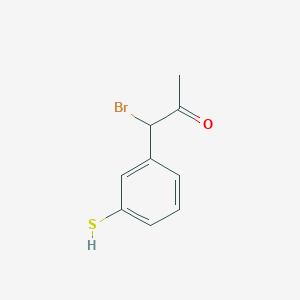
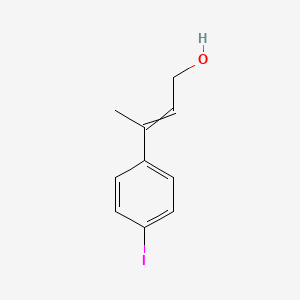
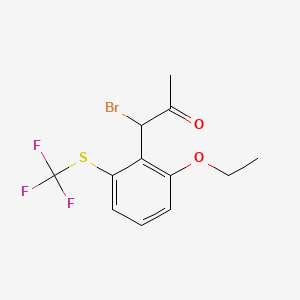
![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)
